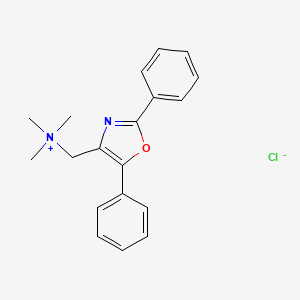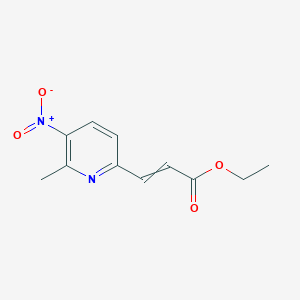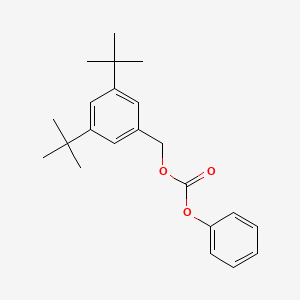![molecular formula C11H11NO2 B14379431 1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one CAS No. 88226-26-0](/img/structure/B14379431.png)
1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one is a heterocyclic compound containing an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from hydroximoyl chloride . The reaction is carried out at room temperature in methanol or using excess compound as a solvent, with reaction times varying from 5 to 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Another oxazole-containing compound with similar chemical properties.
4,5-Dihydro-1,3-oxazoles: These compounds share the oxazole ring structure and exhibit similar reactivity.
1-(4-{4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl}piperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone: A complex molecule containing an oxazole ring, used in medicinal chemistry.
Uniqueness
1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of both an oxazole ring and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
88226-26-0 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-[4-(4,5-dihydro-1,2-oxazol-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H11NO2/c1-8(13)9-2-4-10(5-3-9)11-6-7-14-12-11/h2-5H,6-7H2,1H3 |
InChI Key |
IAOLLMKCMGMWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)


![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)


![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)


![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)




